2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound “2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxole ring, a piperazine ring, a thiadiazole ring, and an acetamide group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the formation of the benzo[d][1,3]dioxole-5-carbonyl group, which could be achieved through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction. The thiadiazole ring could be formed through a cyclization reaction, and finally, the isopropylacetamide group could be introduced through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole ring is a fused ring system containing a benzene ring and a 1,3-dioxole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
This compound could undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, the piperazine ring could undergo substitution reactions, and the thiadiazole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group and the amide group could enhance its solubility in polar solvents. The presence of aromatic rings could contribute to its UV-Vis absorption properties .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis and evaluation of biological activities of novel compounds containing the 1,3,4-thiadiazole moiety, piperazine, and other functional groups. For instance, Xia et al. (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015).
Antimicrobial and Antifungal Agents
Patel and Park (2015) prepared a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising in vitro antimicrobial activities against bacteria and fungi, with some compounds showing minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).
Anticancer Agents
Murty et al. (2013) described the synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore, evaluating their cytotoxicity against various human cancer cell lines. Compounds displayed significant cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds for treating related conditions (Abu‐Hashem et al., 2020).
Insecticidal Properties
Fadda et al. (2017) explored the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study indicated potential for the development of new insecticidal agents based on these chemical structures (Fadda et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S2/c1-12(2)20-16(25)10-29-19-22-21-18(30-19)24-7-5-23(6-8-24)17(26)13-3-4-14-15(9-13)28-11-27-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQKCUNHBHIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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